

Fundamental Chemical Properties of 5-Methylthiazole: A Technical Guide

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Compound of Interest

Compound Name: 5-Methylthiazole

Cat. No.: B1295346

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This document provides an in-depth guide to the core chemical and physical properties of **5-Methylthiazole** (CAS No: 3581-89-3). It includes quantitative data, detailed experimental protocols for property determination, and visualizations of key experimental workflows and conceptual relationships to support advanced research and development applications.

Core Chemical and Physical Properties

5-Methylthiazole is a heterocyclic compound featuring a thiazole ring substituted with a methyl group at the 5-position.[1][2] It is a flammable, colorless to pale yellow liquid with a nutty, roasted, and meaty odor profile.[3][4][5] Its versatile chemical nature makes it a valuable building block in the synthesis of pharmaceuticals and agrochemicals.[6]

Table 1: General and Physical Properties of **5-Methylthiazole**

Property	Value	Source
Molecular Formula	C ₄ H ₅ NS	[1] [2]
Molecular Weight	99.15 g/mol	[1] [2]
Appearance	Colorless to pale yellow liquid	[3] [4]
Boiling Point	141-142 °C (at 745-760 mmHg)	[2] [3] [4]
Density	1.12 g/mL (at 25 °C)	[2] [3]
Refractive Index	n _{20/D} 1.528	[2] [3]
Flash Point	42 °C (107.6 °F) - closed cup	[3]
pKa	3.03 (at 25 °C)	[2]
logP (o/w)	0.739 (estimated)	[2] [4]

Table 2: Solubility Data

Solvent	Solubility (at 25 °C)	Source
Water	5689 mg/L (estimated)	[4]
Alcohol	Soluble	[4]

Table 3: Safety and Hazard Information

Identifier	Description	Source
GHS Pictograms	GHS02 (Flammable), GHS07 (Irritant)	[2]
Signal Word	Warning	[2] [3]
Hazard Statements	H226: Flammable liquid and vapor H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation	[1] [2] [3]
Storage Class	3 (Flammable liquids)	[3]
WGK	3 (Highly hazardous for water)	[3]

Spectroscopic Profile

Spectroscopic data is crucial for the identification and structural elucidation of **5-Methylthiazole**.

Table 4: Summary of Key Spectroscopic Data

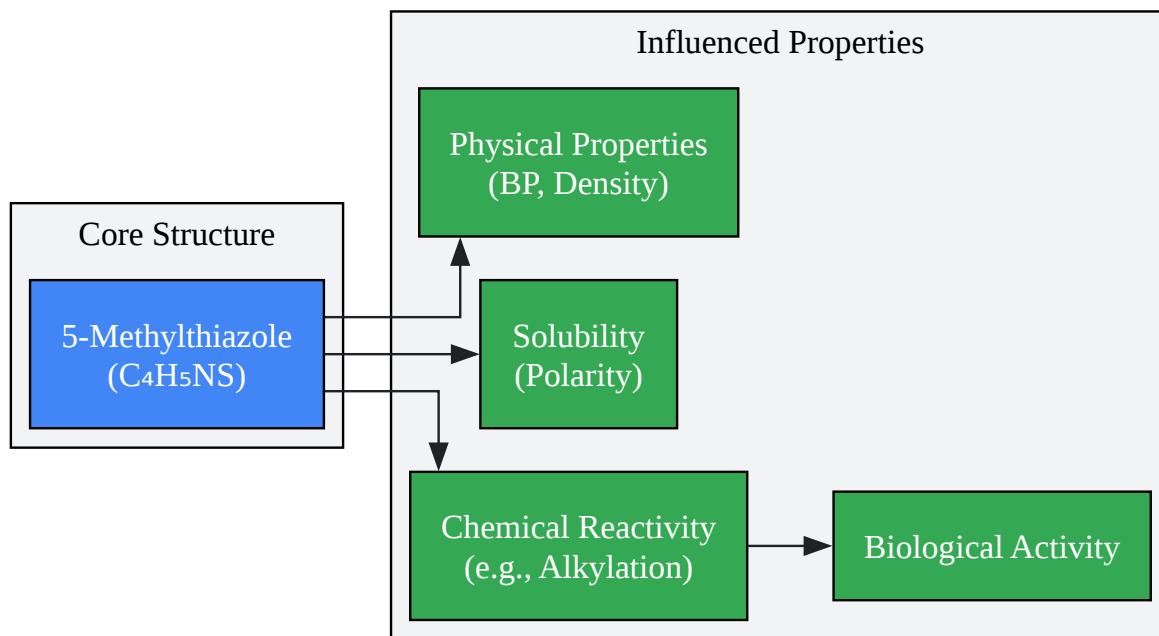
Spectrum Type	Solvent	Key Chemical Shifts (δ) / Peaks	Source
^1H NMR	CDCl_3	$\delta \sim 2.5$ ppm (s, 3H, - CH_3) $\delta \sim 7.5$ ppm (s, 1H, Thiazole H-4) δ ~ 8.6 ppm (s, 1H, Thiazole H-2)	[7]
^{13}C NMR	DMSO-d_6	$\delta \sim 11.8$ ppm (- CH_3) δ ~ 123.3 ppm (Thiazole C-5) $\delta \sim 134.4$ ppm (Thiazole C-4) δ ~ 155.7 ppm (Thiazole C-2)	[8][9]
IR	KBr	~ 3100 - 3000 cm^{-1} (C-H stretch, aromatic) ~ 2950 - 2850 cm^{-1} (C-H stretch, alkyl) ~ 1500 - 1400 cm^{-1} (C=N, C=C stretch)	[10]

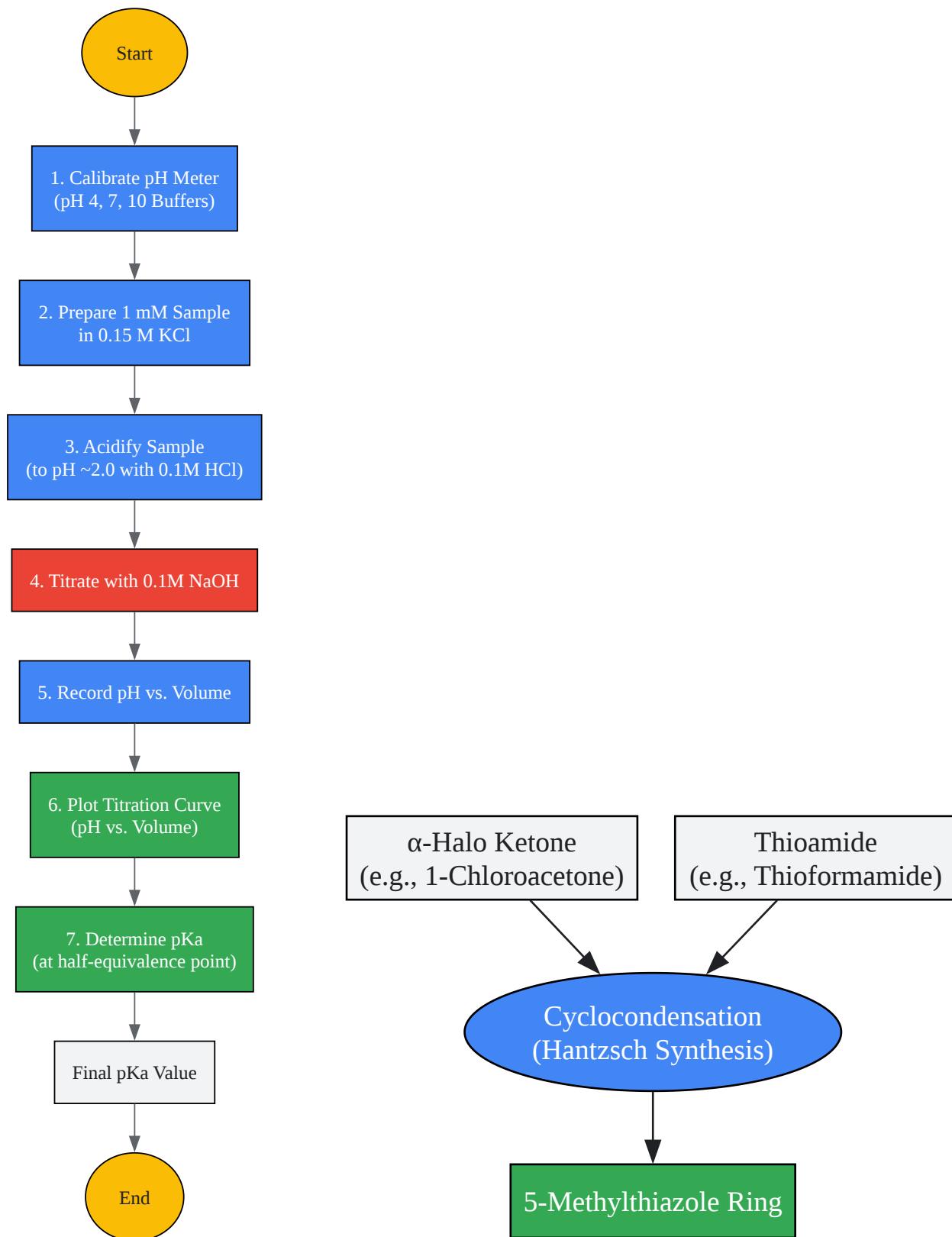
Reactivity and Chemical Behavior

The chemical behavior of **5-Methylthiazole** is dictated by the thiazole ring, a π -electron-rich heterocycle.

- Basicity: The nitrogen atom in the thiazole ring imparts basic properties, with a pKa of 3.03. [2]
- Alkylation: It can undergo alkylation to form thiazolium salts. For instance, it reacts with n-butyl bromide to yield room-temperature ionic liquids.[2]
- Electrophilic Substitution: The thiazole ring can undergo electrophilic substitution, although it is generally less reactive than other five-membered heterocycles like pyrrole or furan.

- **Building Block:** It serves as a crucial intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry for creating derivatives with potential anti-inflammatory properties.[6][11][12]



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